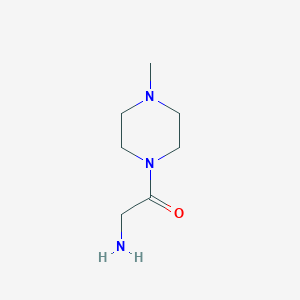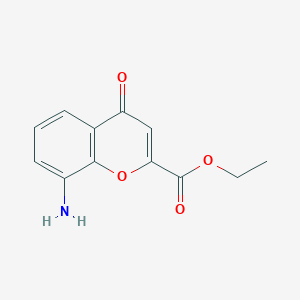
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione
Übersicht
Beschreibung
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione, also known as TBCA, is a compound with the molecular weight of 365.76 . It is used for region-selective bromination activation of aromatic compounds .
Synthesis Analysis
The synthesis of TBCA involves the use of cyanuric acid dissolved in a slight molar excess of chilled aqueous NaOH solution at room temperature. A solution of Br2 in CCl4 is added dropwise to the reaction mixture with vigorous stirring at 0 °C. An orange precipitate is immediately formed. The resulting solid is isolated by filtration and washed several times with cold distilled water. It is then dried in a vacuum desiccator at room temperature for 18 hours .Molecular Structure Analysis
The InChI code for TBCA is1S/C3Br3N3O3/c4-7-1(10)8(5)3(12)9(6)2(7)11 . This indicates the presence of carbon, bromine, nitrogen, and oxygen atoms in the molecule. Chemical Reactions Analysis
TBCA is used for region-selective bromination activation of aromatic compounds . One of the advantages of using TBCA for bromination is that one mole of TBCA can transfer three moles of bromine atoms to the substrate .Physical And Chemical Properties Analysis
TBCA is a solid at room temperature . It has a molecular weight of 365.76 . The compound has a boiling point of 324.3±25.0 °C (760 mm Hg) and a flash point of 149.9 °C .Wissenschaftliche Forschungsanwendungen
Oxidant for Synthesis of 1,3-diynes
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione (also known as Tribromoisocyanuric acid) has been used as an effective oxidant for the synthesis of 1,3-diynes via Glaser coupling . This method involves the homocoupling of terminal alkynes bearing different functional groups .
Brominating Reagent
This compound is a stable electrophilic brominating reagent . It can be easily prepared from readily accessible materials such as cyanuric acid, KBr, and Oxone . It presents a higher atom economy as being able to transfer up to three bromine atoms to a substrate corresponding to 66% of its mass .
Use in Green Chemistry
From the green chemistry point of view, the cyanuric acid by-product in reactions involving 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione can be reused to produce more of trihaloisocyanuric acid . This makes it an environmentally friendly choice for various chemical reactions .
Synthesis of Flexible Ionogels
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione has been used as a monomer in the synthesis of flexible ionogels with good mechanical properties via in situ thiol-ene photopolymerization .
Crosslinking Agent
This compound has been used as a crosslinking agent or additive in the synthesis of polylactic acid/flax composite materials . This enhances their properties and performance under gamma irradiation .
Synthesis of Other Functionalities
1,3-diynes, which can be synthesized using 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione, have been used for the preparation of a wide range of other functionalities . These compounds are useful synthetic building blocks, especially in polymer and supramolecular chemistry .
Safety and Hazards
TBCA is classified as a dangerous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with TBCA are H272, H302, H314, H410 . Precautionary statements include P210, P220, P260, P264, P270, P273, P280, P301+P310+P330+P331, P303+P361+P353+P310, P304+P340+P310, P305+P351+P338+P310, P363, P370+P378, P391, P405, P501 .
Wirkmechanismus
Target of Action
It is known that this compound plays a key role in the synthesis of other organic compounds .
Mode of Action
It is generally prepared through the reaction of triazine and bromine, under high-temperature bromination conditions .
Result of Action
It is known to be an important intermediate in organic synthesis, used in the preparation of antimicrobial agents, antibiotics, dyes, and photographic sensitizers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione. It is known that the compound can cause irritation to the skin, eyes, respiratory tract, and digestive system . Therefore, appropriate protective measures and adequate ventilation are recommended when handling this compound .
Eigenschaften
IUPAC Name |
1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br3N3O3/c4-7-1(10)8(5)3(12)9(6)2(7)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWDCFPLNQTHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)N(C(=O)N(C(=O)N1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432060 | |
| Record name | Tribromoisocyanuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione | |
CAS RN |
17497-85-7 | |
| Record name | Tribromoisocyanuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17497-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribromoisocyanuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017497857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribromoisocyanuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIBROMOISOCYANURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8RKK5P98Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide](/img/structure/B177200.png)


![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B177207.png)

![Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B177209.png)


![3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B177218.png)

